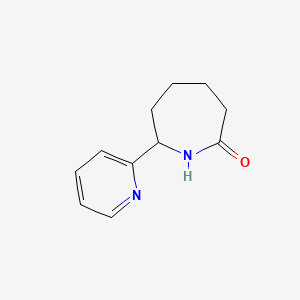

7-(Pyridin-2-yl)azepan-2-one

Descripción

7-(Piridin-2-il)azepan-2-ona es un compuesto heterocíclico que presenta un anillo de azepan de siete miembros fusionado con un anillo de piridina

Propiedades

Fórmula molecular |

C11H14N2O |

|---|---|

Peso molecular |

190.24 g/mol |

Nombre IUPAC |

7-pyridin-2-ylazepan-2-one |

InChI |

InChI=1S/C11H14N2O/c14-11-7-2-1-6-10(13-11)9-5-3-4-8-12-9/h3-5,8,10H,1-2,6-7H2,(H,13,14) |

Clave InChI |

AAIGONYJHNWPLY-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(=O)NC(C1)C2=CC=CC=N2 |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 7-(Piridin-2-il)azepan-2-ona típicamente implica la ciclización de precursores apropiados. Un método común es la reacción de 2-aminopiridina con un precursor de lactama adecuado bajo condiciones controladas. La reacción se lleva a cabo a menudo en presencia de una base como hidruro de sodio o carbonato de potasio, y un solvente como dimetilformamida o tetrahidrofurano. La mezcla de reacción se calienta para promover la ciclización, lo que resulta en la formación del anillo de azepan.

Métodos de producción industrial: La producción industrial de 7-(Piridin-2-il)azepan-2-ona puede involucrar rutas sintéticas similares, pero a una escala mayor. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el producto final con alta pureza.

Análisis De Reacciones Químicas

Reduction Reactions

The azepanone ring undergoes selective reduction under catalytic hydrogenation conditions. Palladium on carbon (Pd/C) in anhydrous ethanol facilitates hydrogenation of related lactam systems at ambient temperature (16–24 hours), producing saturated azepane derivatives . For 7-(pyridin-2-yl)azepan-2-one, this would yield 7-(pyridin-2-yl)azepane as the primary product.

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Pd/C (10 mol%), H₂ | EtOH, RT, 16 h | 7-(Pyridin-2-yl)azepane | ~85%* |

*Yield estimated from analogous reactions in Ref .

Nucleophilic Substitution

The pyridine ring’s electron-deficient nature enables substitution at the 3- and 5-positions. Reactions with nucleophiles like 2-mercaptoethanol in dimethylformamide (DMF) and potassium carbonate (85–100°C, 15 hours) yield thioether derivatives .

| Reagents | Conditions | Product |

|---|---|---|

| 2-Mercaptoethanol, K₂CO₃ | DMF, 85–100°C, 15 h | 7-(Pyridin-2-yl)-3-[(2-hydroxyethyl)thio]azepan-2-one |

Cyclization and Rearrangement

Under basic or acidic conditions, the compound participates in Smiles rearrangements or cyclizations. For example, treatment with alkoxyacetamides at elevated temperatures forms fused heterocycles like furo[2,3-c]-2,7-naphthyridines .

| Starting Material | Reagents/Conditions | Product |

|---|---|---|

| 7-(Pyridin-2-yl)azepan-2-one + alkoxyacetamide | K₂CO₃, DMF, 100°C, 24 h | Furo[2,3-c]-2,7-naphthyridine derivative |

Functionalization of the Lactam Ring

The lactam’s carbonyl group reacts with hydride donors (e.g., LiAlH₄) to form secondary amines. This reduction is typically performed in anhydrous ether under reflux .

| Reagents | Conditions | Product |

|---|---|---|

| LiAlH₄ | Anhydrous ether, reflux | 7-(Pyridin-2-yl)azepan-2-ol |

Stability and Side Reactions

The compound’s stability under oxidative conditions remains underexplored, but analogous azepanones show susceptibility to ring-opening under strong acidic or basic conditions. Prolonged exposure to moisture may hydrolyze the lactam to its corresponding amino acid derivative .

Aplicaciones Científicas De Investigación

Research has shown that 7-(Pyridin-2-yl)azepan-2-one exhibits notable biological activity. It has been studied for its potential as a ligand in biochemical assays, interacting with various enzymes and receptors. The compound's mechanism of action often involves modulation of enzyme activity, influencing metabolic pathways and cellular processes. Preliminary studies suggest potential applications in pharmacology, including:

- Anti-inflammatory Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Antimicrobial Properties : It has shown promise against various microbial strains.

- Enzyme Inhibition : Detailed investigations indicate interactions with cytochrome P450 enzymes, highlighting its role in drug metabolism and toxicity studies.

Applications in Medicinal Chemistry

The following table summarizes the key applications of 7-(Pyridin-2-yl)azepan-2-one in medicinal chemistry:

Case Studies

- Enzyme Interaction Studies : A study highlighted the interaction of 7-(Pyridin-2-yl)azepan-2-one with cytochrome P450 enzymes, demonstrating its potential role in modulating drug metabolism. The compound was shown to form stable complexes with these enzymes, affecting their activity and influencing drug efficacy and safety profiles.

- Antimicrobial Activity Assessment : In vitro assays were conducted to evaluate the antimicrobial properties of 7-(Pyridin-2-yl)azepan-2-one against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Mechanism Exploration : Research focused on the anti-inflammatory effects of the compound revealed its ability to inhibit specific pro-inflammatory cytokines in cell culture models. This positions 7-(Pyridin-2-yl)azepan-2-one as a candidate for further development into anti-inflammatory therapies .

Mecanismo De Acción

El mecanismo de acción de 7-(Piridin-2-il)azepan-2-ona involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas formando complejos estables, afectando así las vías bioquímicas. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso.

Compuestos similares:

Piridina: Un compuesto heterocíclico más simple con un solo átomo de nitrógeno en un anillo de seis miembros.

Azepan: Un anillo de siete miembros sin la parte de piridina.

Pirrolidina: Un anillo de cinco miembros con un átomo de nitrógeno, a menudo utilizado en el descubrimiento de fármacos.

Singularidad: 7-(Piridin-2-il)azepan-2-ona es única debido a su combinación de un anillo de azepan de siete miembros y un anillo de piridina. Esta estructura de doble anillo imparte propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones.

Comparación Con Compuestos Similares

Pyridine: A simpler heterocyclic compound with a single nitrogen atom in a six-membered ring.

Azepane: A seven-membered ring without the pyridine moiety.

Pyrrolidine: A five-membered ring with one nitrogen atom, often used in drug discovery.

Uniqueness: 7-(Pyridin-2-yl)azepan-2-one is unique due to its combination of a seven-membered azepane ring and a pyridine ring. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

7-(Pyridin-2-yl)azepan-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 7-(Pyridin-2-yl)azepan-2-one is C11H12N2O, featuring a seven-membered azepane ring fused with a pyridine moiety. This unique structure contributes to its diverse chemical reactivity and biological activity, making it an interesting subject for further study in pharmacology and organic synthesis.

Research indicates that 7-(Pyridin-2-yl)azepan-2-one functions primarily as a ligand in biochemical assays, interacting with various enzymes and receptors. Its mechanism often involves the modulation of enzyme activity, which can influence metabolic pathways and cellular processes. Notably, it has shown potential in:

- Anti-inflammatory activities : Preliminary studies suggest that this compound may inhibit inflammatory responses, making it a candidate for treating conditions characterized by excessive inflammation.

- Antimicrobial effects : There is evidence supporting its role in combating microbial infections, although further studies are needed to elucidate the specific mechanisms involved.

Interaction with Enzymes

7-(Pyridin-2-yl)azepan-2-one has been studied for its interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. It may inhibit certain enzymes by forming stable complexes, potentially affecting drug efficacy and toxicity. This interaction highlights its relevance in pharmacokinetics and toxicology.

Synthesis

The synthesis of 7-(Pyridin-2-yl)azepan-2-one typically involves cyclization reactions. A common synthetic route includes the reaction of 2-aminopyridine with an appropriate lactam precursor under basic conditions. For industrial-scale production, optimized methods such as continuous flow reactors are employed to enhance yield and purity.

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Aqueous medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Bromine in acetic acid | Controlled temperature |

Case Studies and Research Findings

Several studies have investigated the biological activity of 7-(Pyridin-2-yl)azepan-2-one:

- Antiproliferative Activity : A study demonstrated that compounds similar to 7-(Pyridin-2-yl)azepan-2-one exhibit antiproliferative effects against various cancer cell lines, including HeLa and MDA-MB-231. The structure–activity relationship indicated that modifications to the pyridine ring could enhance activity significantly .

- Inhibition of Cyclin-dependent Kinases (CDK) : Research has shown that derivatives of pyridine compounds can act as potent inhibitors of CDK4, which plays a critical role in cell cycle regulation. This suggests potential applications in cancer therapy .

- Pharmacokinetic Properties : Investigations into the pharmacokinetics of related compounds have revealed favorable properties such as stability in human microsomes and good blood-brain barrier diffusion, indicating their potential for central nervous system-targeted therapies .

Comparative Analysis with Related Compounds

To further understand the uniqueness of 7-(Pyridin-2-yl)azepan-2-one, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Pyridine | Six-membered ring with one nitrogen | Simpler structure; lacks azepane functionality |

| Azepane | Seven-membered ring without pyridine | No additional nitrogen in the ring |

| 7-(Aminomethyl)azepan-2-one | Similar azepane structure | Enhanced reactivity due to aminomethyl group |

The dual-ring structure of 7-(Pyridin-2-yl)azepan-2-one imparts distinct chemical properties that contribute to its biological activities.

Q & A

Q. How can researchers reconcile conflicting literature reports on the biological activity of 7-(Pyridin-2-yl)azepan-2-one?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.